molecular formula C23H25N3O4S B12184176 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12184176
M. Wt: 439.5 g/mol
InChI Key: VAPAQSUREMNFPB-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

Uniqueness

What sets 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C23H25N3O4S/c1-14(6-8-16-5-4-10-30-16)26-12-18(27)21(22(26)24)23-25-17(13-31-23)15-7-9-19(28-2)20(11-15)29-3/h4-5,7,9-11,13-14,24,27H,6,8,12H2,1-3H3

InChI Key

VAPAQSUREMNFPB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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